molecular formula C19H18N4O3 B2373928 N-(3-acetylphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide CAS No. 880811-77-8

N-(3-acetylphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

Cat. No.: B2373928
CAS No.: 880811-77-8
M. Wt: 350.378
InChI Key: WULYGTOGUMXDHG-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzotriazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Acylation: Introduction of the acetyl group on the phenyl ring can be done using acetyl chloride or acetic anhydride in the presence of a catalyst such as aluminum chloride.

    Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate with butanoyl chloride or a similar reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group or the benzotriazine ring.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the phenyl ring or the benzotriazine core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The benzotriazine core could be involved in binding to metal ions or other molecular targets, influencing biological pathways.

Comparison with Similar Compounds

Similar compounds might include other benzotriazine derivatives or amides with similar structural features. Comparisons could highlight differences in biological activity, stability, or synthetic accessibility. Examples of similar compounds could be:

  • 4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoic acid
  • N-(3-acetylphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)pentanamide

Conclusion

N-(3-acetylphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide is a compound with potential applications in various scientific fields

Properties

IUPAC Name

N-(3-acetylphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-13(24)14-6-4-7-15(12-14)20-18(25)10-5-11-23-19(26)16-8-2-3-9-17(16)21-22-23/h2-4,6-9,12H,5,10-11H2,1H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULYGTOGUMXDHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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